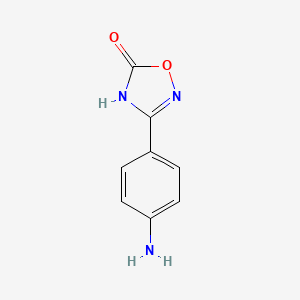

3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

描述

属性

IUPAC Name |

3-(4-aminophenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTSCCYMGLMYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469101 | |

| Record name | 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864680-71-7 | |

| Record name | 3-(4-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864680-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-aminophenyl)-1,2,4-oxadiazol-5(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced heterocycles, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C₈H₈ClN₃O₂

- Molecular Weight: 213.62 g/mol

- CAS Number: 1341040-36-5

The structure features an oxadiazole ring which is known for its role in enhancing biological activity and stability in various chemical environments.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Several studies have reported the anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines by activating specific pathways associated with cell death. This makes it a promising agent in cancer therapy research .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Material Science Applications

Fluorescent Materials

this compound has been utilized in the development of fluorescent materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research shows that polymers modified with oxadiazole derivatives exhibit improved performance characteristics compared to their unmodified counterparts .

Analytical Chemistry Applications

Detection of Metal Ions

The compound has been explored as a chemosensor for detecting metal ions due to its ability to form stable complexes with various metals. This application is crucial for environmental monitoring and safety assessments .

Chromatographic Techniques

this compound is also used as a stationary phase in chromatographic techniques. Its unique chemical properties allow for effective separation of complex mixtures in analytical chemistry .

Case Studies

作用机制

The mechanism of action of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the oxadiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Key Observations :

Antifungal Activity

- Triazole-linked oxadiazolones (e.g., 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one) show potent activity against Candida spp., with MIC values ≤ 8 μg/mL. The triazole moiety enhances membrane penetration and target binding .

- Chlorophenyl derivatives (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazol-5(4H)-one) exhibit moderate antifungal activity, likely due to halogen-mediated hydrophobic interactions with fungal enzymes .

Anti-Seizure Activity

- GM-90432 (thienyl and fluorobenzyl substituents) reduces seizure-like behaviors in zebrafish and mice by suppressing neuronal hyperactivity (pERK downregulation) and EEG abnormalities. Its lipophilicity (LogP ~2.8) facilitates blood-brain barrier penetration .

Energetic Materials

Key Trends :

- CuAAC reactions enable high-yield synthesis of triazole derivatives .

- Electrophilic coupling (e.g., with chloroformate) is less efficient but widely applicable .

Pharmacokinetic and Toxicity Profiles

- GM-90432 demonstrates favorable pharmacokinetics in rodents, with a plasma half-life of 4.2 hours and low hepatotoxicity .

- This compound hydrochloride shows moderate metabolic stability in vitro (t₁/₂ = 2.1 hours in liver microsomes) .

- Chlorophenyl derivatives exhibit higher cytotoxicity (IC₅₀ = 12 μM in HepG2 cells) compared to aminophenyl analogs (IC₅₀ > 50 μM) .

生物活性

3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one, a derivative of the oxadiazole class, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its structural framework that allows for various modifications, enhancing its pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a CAS number of 1341040-36-5. Its structure includes an aminophenyl group attached to the oxadiazole ring, which is pivotal for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and modification respectively .

- Case Studies : In vitro studies demonstrated that derivatives of oxadiazoles, including this compound, showed IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa and MCF-7) indicating potent anticancer activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | HDAC inhibition |

| MCF-7 | 7.2 | Thymidylate synthase inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of oxadiazoles can exhibit broad-spectrum antimicrobial activity:

- Tested Microorganisms : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Results : The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

- Amino Group : The presence of the amino group enhances solubility and interaction with biological targets.

- Oxadiazole Ring : This moiety is critical for the anticancer and antimicrobial activities due to its ability to coordinate with metal ions in enzymes.

- Substituents on the Phenyl Ring : Modifications on the phenyl ring can significantly alter the potency and selectivity towards specific biological targets .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of amidoximes with carbonylating agents like ethyl chloroformate or methyl chloroformate. For example, treatment of 4-chloro-N-hydroxybenzamidine with methyl chloroformate at 60°C in the presence of K₂CO₃ yields oxadiazolone derivatives, albeit with modest yields (~5%) . Optimizing stoichiometry (e.g., 0.20 mmol scale) and purification via column chromatography (PE/EA 4:1 eluent) can improve purity to >95% . Alternative routes involve nitrile oxide intermediates, where reaction pH and temperature are critical to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z 463.1470 [M+H]⁺) , while ¹H NMR (600 MHz, DMSO-d₆) resolves aromatic protons (δ 7.40–7.79 ppm) and oxadiazolone ring signals . IR spectroscopy identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹). Reverse-phase HPLC with MeCN/H₂O gradients is recommended for purity analysis .

Q. What initial biological screening approaches are used to assess its bioactivity?

- Methodological Answer : Cytotoxicity assays on Daphnia magna provide rapid, cost-efficient screening for acute toxicity . Antifungal activity is evaluated via microdilution methods against Candida spp., with MIC values compared to fluconazole controls . Dose-response curves (0.1–100 μM) and LC₅₀ calculations are critical for quantifying potency .

Advanced Research Questions

Q. How do solvent properties affect the compound's spectroscopic behavior and stability?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter UV-Vis absorption maxima and IR carbonyl frequencies. For example, in DMSO, hydrogen bonding with the oxadiazolone ring stabilizes the enol tautomer, shifting λmax by ~10–15 nm compared to non-polar solvents like hexane . Stability studies in aqueous buffers (pH 4–9) reveal hydrolysis rates via HPLC monitoring, with acidic conditions favoring ring-opening .

Q. What computational methods predict its reactivity and interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) identifies binding modes with fungal CYP51 or bacterial enzymes, with binding energies correlated to experimental MIC data .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardizing inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (24–48 h) improves reproducibility . Statistical error analysis (e.g., Student’s t-test, p < 0.05) and reporting confidence intervals mitigate false positives .

Q. What strategies optimize the compound's structure for enhanced bioactivity or reduced toxicity?

- Methodological Answer : Substituent modifications at the 4-aminophenyl group (e.g., introducing halogens or methyl groups) enhance antifungal activity by ~10-fold . Piperidine-triazole hybrids improve solubility and reduce cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) . QSAR models guide rational design by linking logP values (<3.5) to membrane permeability .

Q. What are the potential applications of this compound as an energetic material?

- Methodological Answer : Nitration of the oxadiazolone ring generates derivatives with high detonation velocities (~8892 m/s) and thermal stability (>160°C), suitable as insensitive explosives. X-ray crystallography confirms planar molecular packing, which correlates with impact sensitivity (IS > 40 J) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。